![molecular formula C25H21FN2O4S B2481198 N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866729-72-8](/img/structure/B2481198.png)
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
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Overview
Description
The compound is part of a broader family of chemicals that have been explored for their structural and chemical properties. Research on similar compounds, such as isoquinoline derivatives and quinoline-based amides, has revealed insights into their molecular structure, synthesis methods, and potential applications in various fields, including materials science and pharmacology. These compounds are known for their complex molecular frameworks, which contribute to a diverse range of chemical behaviors and properties.
Synthesis Analysis
The synthesis of compounds like N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide involves multi-step chemical processes, including the use of Sonogashira cross-coupling reactions. Such methods allow for the precise construction of the compound's intricate molecular architecture, ensuring the incorporation of specific functional groups at designated positions within the molecule (Durgadas, Mukkanti, & Pal, 2013).
Molecular Structure Analysis
Studies on related compounds demonstrate the significance of crystal structure analysis in understanding the molecular geometry and intermolecular interactions that define their physical and chemical properties. For instance, the crystal structure of similar amide and sulfonamide compounds has been determined, revealing insights into their molecular conformations and the role of hydrogen bonding in stabilizing their crystal structures (Celik et al., 2015).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-7-8-17(2)21(13-16)27-24(29)15-28-14-23(25(30)20-5-3-4-6-22(20)28)33(31,32)19-11-9-18(26)10-12-19/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOZVKLMUGXHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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